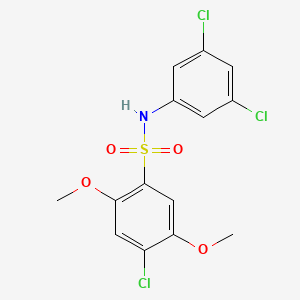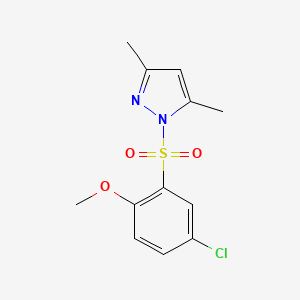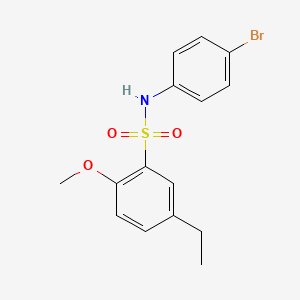![molecular formula C21H20ClN3O4 B7454108 2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-690,550 and has been shown to have significant effects on various biochemical and physiological processes in the body.
作用機序
The mechanism of action of CP-690,550 involves the inhibition of a protein called Janus kinase (JAK). JAK is involved in the signaling pathways of various cytokines and growth factors that are important for immune system function. By inhibiting JAK, CP-690,550 can reduce the activity of the immune system and decrease inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant effects on various biochemical and physiological processes in the body. It has been shown to reduce inflammation and decrease the activity of the immune system. CP-690,550 has also been shown to have effects on the cardiovascular system, including reducing blood pressure and improving vascular function.
実験室実験の利点と制限
One advantage of using CP-690,550 in lab experiments is its specificity for JAK inhibition. This allows researchers to study the effects of JAK inhibition on various biological processes without affecting other signaling pathways. However, one limitation of using CP-690,550 is its potential toxicity. CP-690,550 has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CP-690,550. One area of interest is its potential use as a treatment for autoimmune diseases. CP-690,550 has shown promise in clinical trials for rheumatoid arthritis and multiple sclerosis, but further research is needed to determine its efficacy and safety. Another area of interest is the potential use of CP-690,550 in cancer treatment. JAK signaling pathways have been implicated in the development and progression of certain types of cancer, and CP-690,550 may have potential as a targeted therapy for these cancers. Finally, further research is needed to understand the potential toxic effects of CP-690,550 and to develop strategies to mitigate these effects.
合成法
The synthesis of CP-690,550 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-chlorobenzoyl chloride and L-tryptophan methyl ester hydrochloride. These two compounds are reacted in the presence of a base such as sodium hydroxide to form an intermediate product. This intermediate product is then treated with 2-amino-3-(1H-indol-3-yl)propanoic acid to form CP-690,550.
科学的研究の応用
CP-690,550 has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on various biochemical and physiological processes in the body, including the immune system. CP-690,550 has been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
特性
IUPAC Name |
2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c22-15-7-5-13(6-8-15)20(27)23-10-9-19(26)25-18(21(28)29)11-14-12-24-17-4-2-1-3-16(14)17/h1-8,12,18,24H,9-11H2,(H,23,27)(H,25,26)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZZOPJAMZXLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyloxy-3-methylphenyl] 4-chloro-2,5-dimethoxybenzenesulfonate](/img/structure/B7454031.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7454037.png)


![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
